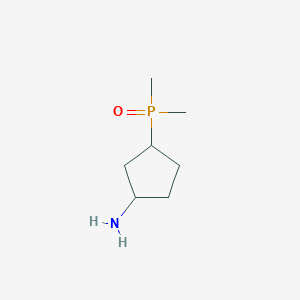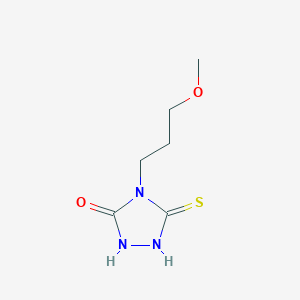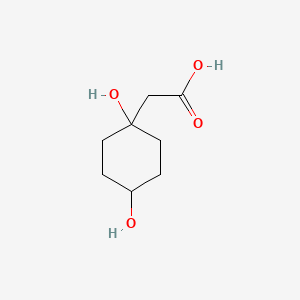![molecular formula C16H13N3O2S B2810634 N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide CAS No. 920351-02-6](/img/structure/B2810634.png)
N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallizes in a different crystal system or space group .Chemical Reactions Analysis
The reaction between benzo[d]thiazol-2-amine and flurbiprofen resulted in the formation of a new flurbiprofen derivative . The synthesized compounds were evaluated for their anti-inflammatory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has explored the use of N-(benzo[d]thiazole-2-yl) derivatives as corrosion inhibitors. For instance, a study by Chugh et al. (2019) demonstrated the effectiveness of such compounds in inhibiting mild steel corrosion in hydrochloric acid, suggesting potential industrial applications (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).
Biomedical Applications
- Antimicrobial Activity: Compounds containing the benzo[d]thiazol moiety have shown antimicrobial properties. For example, El‐Wahab et al. (2014) found that a coumarin–thiazole derivative exhibited antimicrobial effects when incorporated into polyurethane coatings, indicating potential for antimicrobial surface treatments (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
- Anticancer Activity: Research by Gomha, Edrees, and Altalbawy (2016) revealed that bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promise as anti-tumor agents against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
- DNA Interaction: Mixed-ligand copper(II)-sulfonamide complexes, including N-(benzo[d]thiazol-2-yl) derivatives, have been studied for their interaction with DNA and potential anticancer activity. González-Álvarez et al. (2013) found that these complexes can induce cell death in tumor cells, highlighting their potential in cancer therapy (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).
Chemosensory Applications
- Fluorescent Chemosensors: Chen et al. (2017) developed a rhodamine B derivative containing the benzo[d]thiazol-2-yl moiety for selective determination of Fe3+ ions, indicating its utility as a chemosensor in various applications (Chen, Bao, Hai, Zhou, Ye, & Zhu, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-4-6-11(9-10)17-14(20)15(21)19-16-18-12-7-2-3-8-13(12)22-16/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJQEYURLBKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)
![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)

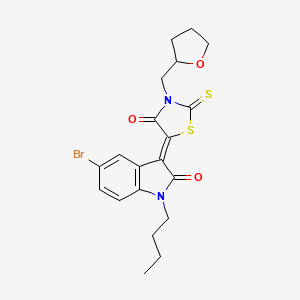
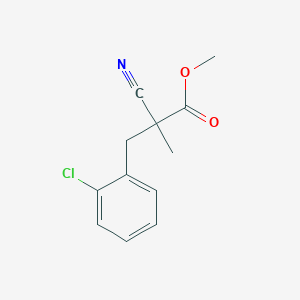

![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)
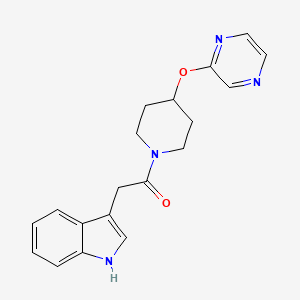
![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)
